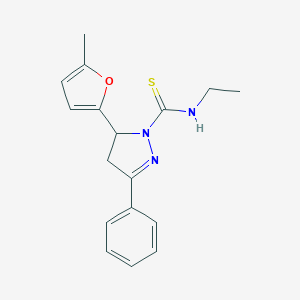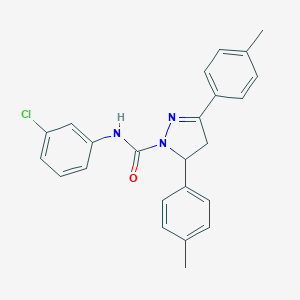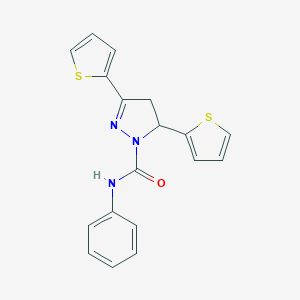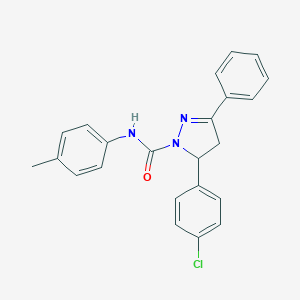![molecular formula C15H18ClN3 B292237 4-Chloro-3,7-dimethyl-2-(1-piperidinyl)[1,8]naphthyridine](/img/structure/B292237.png)
4-Chloro-3,7-dimethyl-2-(1-piperidinyl)[1,8]naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3,7-dimethyl-2-(1-piperidinyl)[1,8]naphthyridine is a chemical compound that has been the subject of scientific research due to its potential biological activity. It is a naphthyridine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of scientific research.
Wirkmechanismus
The mechanism of action of 4-Chloro-3,7-dimethyl-2-(1-piperidinyl)[1,8]naphthyridine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA replication and repair. It may also act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-Chloro-3,7-dimethyl-2-(1-piperidinyl)[1,8]naphthyridine has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been found to have antimicrobial activity against various strains of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Chloro-3,7-dimethyl-2-(1-piperidinyl)[1,8]naphthyridine in lab experiments include its potential biological activity and its ability to act as a fluorescent probe for the detection of nucleic acids. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 4-Chloro-3,7-dimethyl-2-(1-piperidinyl)[1,8]naphthyridine. These include further studies on its mechanism of action, optimization of its synthesis methods, and exploration of its potential applications in the field of scientific research. Additionally, further studies are needed to fully understand its potential anticancer activity and its potential use as a fluorescent probe for the detection of nucleic acids.
Synthesemethoden
The synthesis of 4-Chloro-3,7-dimethyl-2-(1-piperidinyl)[1,8]naphthyridine has been achieved through various methods. One of the methods involves the reaction of 4-chloro-3,7-dimethyl-1,8-naphthyridine-2-carboxylic acid with piperidine in the presence of a coupling reagent. Another method involves the reaction of 4-chloro-3,7-dimethyl-1,8-naphthyridine-2-carboxylic acid with piperidine in the presence of a base. These methods have been optimized to obtain high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3,7-dimethyl-2-(1-piperidinyl)[1,8]naphthyridine has been studied for its potential biological activity. It has been found to have antimicrobial activity against various strains of bacteria and fungi. Additionally, it has been studied for its potential anticancer activity. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use as a fluorescent probe for the detection of nucleic acids.
Eigenschaften
Molekularformel |
C15H18ClN3 |
|---|---|
Molekulargewicht |
275.77 g/mol |
IUPAC-Name |
4-chloro-3,7-dimethyl-2-piperidin-1-yl-1,8-naphthyridine |
InChI |
InChI=1S/C15H18ClN3/c1-10-6-7-12-13(16)11(2)15(18-14(12)17-10)19-8-4-3-5-9-19/h6-7H,3-5,8-9H2,1-2H3 |
InChI-Schlüssel |
FAVTWGFHIVCUTG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NC(=C(C(=C2C=C1)Cl)C)N3CCCCC3 |
Kanonische SMILES |
CC1=NC2=C(C=C1)C(=C(C(=N2)N3CCCCC3)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,5-di(2-furyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B292160.png)

![1-{2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}indoline](/img/structure/B292162.png)
![1-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-piperidino-1-ethanone](/img/structure/B292163.png)
![1-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-4-phenylpiperazine](/img/structure/B292164.png)
![1-{2-[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-4-phenylpiperazine](/img/structure/B292165.png)
![1-{2-[5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}indoline](/img/structure/B292166.png)




